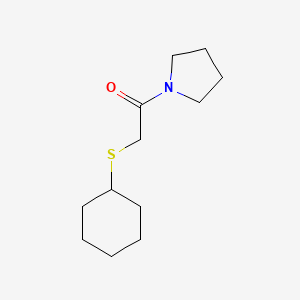
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone, also known as CXS, is a chemical compound with a molecular formula of C13H21NO2S. It is a white crystalline powder that is soluble in water and organic solvents. CXS is a synthetic compound that has been studied for its potential use in scientific research applications. In
Wirkmechanismus
The mechanism of action of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone binds to DAT and inhibits its function, leading to an increase in dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have both biochemical and physiological effects. In addition to its inhibitory effect on dopamine release, 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has also been shown to inhibit the release of other neurotransmitters, such as norepinephrine and serotonin. This inhibition could potentially be used to treat a variety of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its specificity for DAT. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have minimal activity at other neurotransmitter transporters, making it a useful tool for studying DAT function. However, one limitation of using 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone is its relatively low potency compared to other DAT inhibitors. This can make it difficult to achieve complete inhibition of DAT in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone. One area of research is in the development of more potent 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone analogs that could be used as potential therapeutics for dopamine-related disorders. Another area of research is in the use of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone as a tool for studying the role of DAT in neurological and psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone is a synthetic compound that has been studied for its potential use in scientific research applications. Its mechanism of action involves its interaction with the dopamine transporter, leading to an increase in dopamine levels in the synaptic cleft. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have both biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for research involving 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone, including the development of more potent analogs and further exploration of its potential therapeutic applications.
Synthesemethoden
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylmagnesium bromide with ethyl pyrrolidine-1-carboxylate to form 2-cyclohexylpyrrolidine. This intermediate is then reacted with sulfur to form 2-cyclohexylsulfanylpyrrolidine. Finally, this compound is reacted with ethyl chloroacetate to form 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential use in scientific research applications. One area of research is in the field of neuroscience. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have an inhibitory effect on the release of dopamine, a neurotransmitter that plays a role in reward and motivation. This inhibition could potentially be used to treat addiction and other dopamine-related disorders.
Eigenschaften
IUPAC Name |
2-cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHBHAACNCYWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

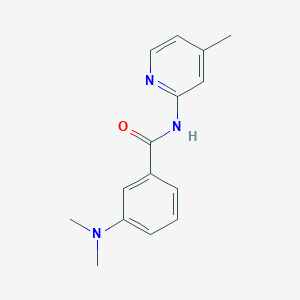
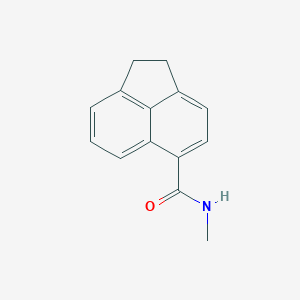
![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)


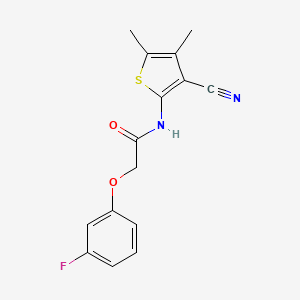
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
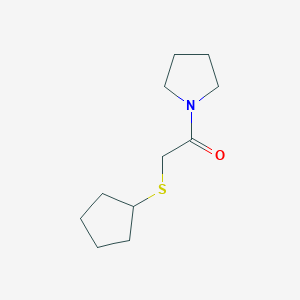
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
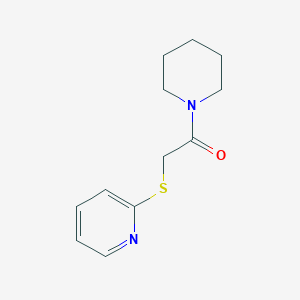
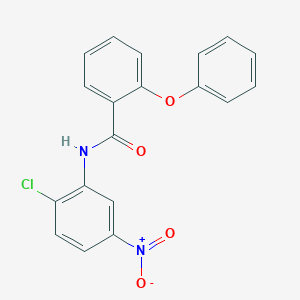
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)